

In Vitro Antifungal Activity of Rezafungin Against Candida Species: A Technical Guide

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Compound of Interest

Compound Name: Antifungal agent 11

Cat. No.: B12424849

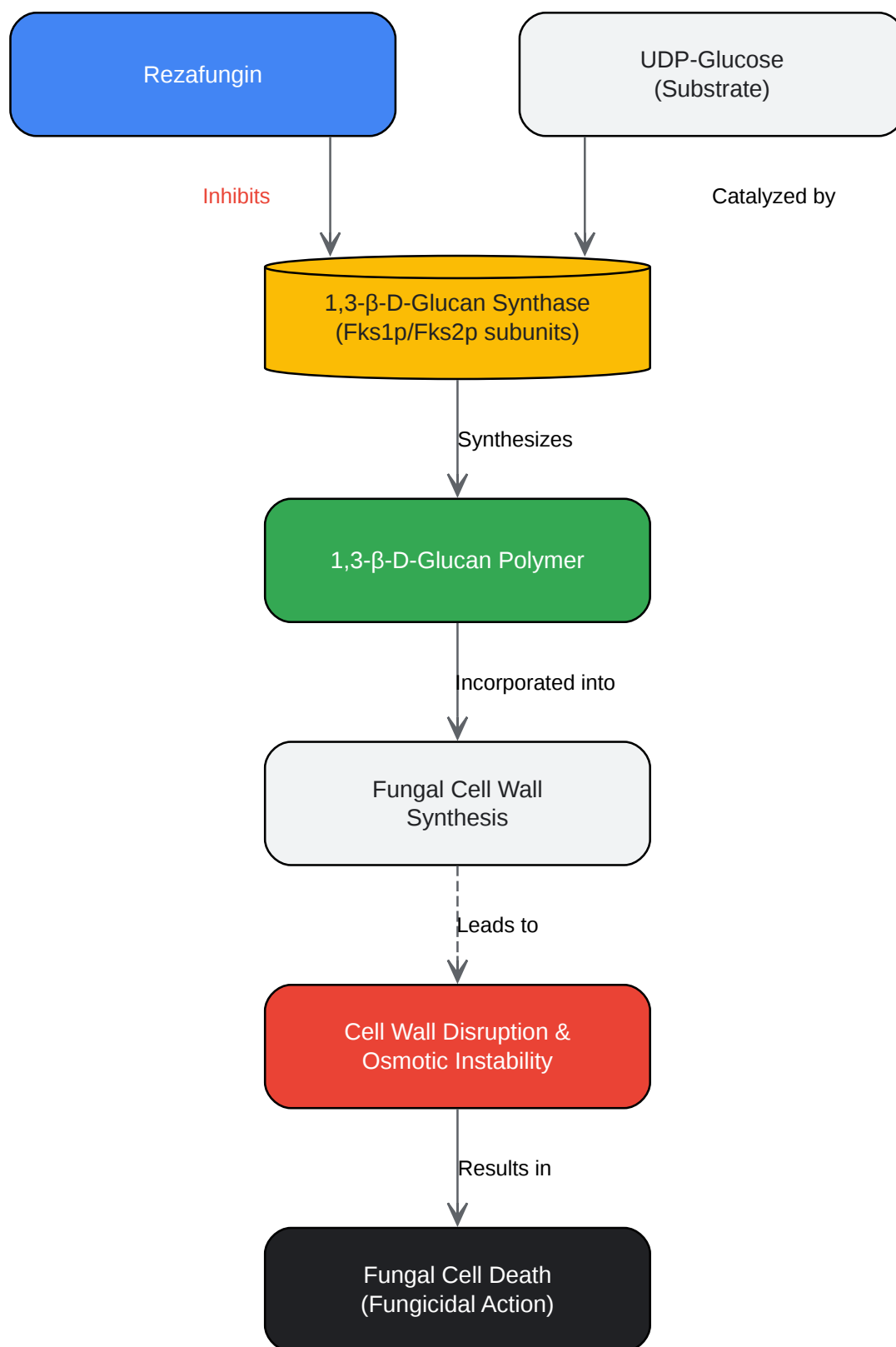
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Rezafungin, a novel second-generation echinocandin, against a broad spectrum of Candida species. Rezafungin represents a significant advancement in antifungal therapy due to its potent efficacy, extended half-life allowing for once-weekly dosing, and activity against both common and rare Candida pathogens, including some azole- and echinocandin-resistant isolates.^{[1][2]} This document details its mechanism of action, summarizes key quantitative data from in vitro studies, outlines the standardized experimental protocols used for its evaluation, and provides visual representations of its mode of action and testing workflow.

Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells.^[1] Its primary mode of action is the non-competitive inhibition of the 1,3- β -D-glucan synthase enzyme complex.^[1] This enzyme is responsible for synthesizing 1,3- β -D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.^[1] By inhibiting this enzyme, Rezafungin disrupts cell wall synthesis, leading to osmotic instability, loss of cell integrity, and ultimately, fungal cell death.^[1] This fungicidal activity has been demonstrated against most Candida species.



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Mechanism of Action of Rezafungin.

Quantitative Data: In Vitro Susceptibility

The in vitro potency of Rezafungin has been extensively evaluated against large collections of clinical *Candida* isolates. The primary metric for susceptibility is the Minimum Inhibitory Concentration (MIC), determined using the standardized Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. The following tables summarize the MIC data for Rezafungin and comparator antifungal agents against various *Candida* species.

Table 1: In Vitro Activity of Rezafungin and Comparators against Common *Candida* Species

Candida Species	Antifungal Agent	No. of Isolates	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference(s)
C. albicans	Rezafungin	651	-	0.03	0.06	[3] [4]
Anidulafungin	651	-	0.03	0.06	[3] [4]	
Caspofungin	651	-	0.03	0.06	[3] [4]	
Micafungin	651	-	0.015	0.03	[3] [4]	
C. glabrata	Rezafungin	289	-	0.06	0.06	[3] [4]
Anidulafungin	289	-	0.03	0.06	[3] [4]	
Caspofungin	289	-	0.06	0.12	[3] [4]	
Micafungin	289	-	0.015	0.03	[3] [4]	
C. parapsilosis	Rezafungin	239	-	1	2	[3] [4]
Anidulafungin	239	-	1	2	[3] [4]	
Caspofungin	239	-	0.5	1	[3] [4]	
Micafungin	239	-	0.5	1	[3] [4]	
C. tropicalis	Rezafungin	158	-	0.03	0.06	[3] [4]
Anidulafungin	158	-	0.03	0.06	[3] [4]	
Caspofungin	158	-	0.03	0.06	[3] [4]	

Micafungin	158	-	0.015	0.03	[3][4]	
C. krusei	Rezafungin	59	-	0.03	0.03	[3][4]
Anidulafun gin	59	-	0.03	0.06	[3][4]	
Caspofungi n	59	-	0.06	0.12	[3][4]	
Micafungin	59	-	0.03	0.06	[3][4]	

Table 2: In Vitro Activity of Rezafungin against Less Common and Resistant Candida Species

Candida Species	No. of Isolates	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference(s)
C. auris	65	-	0.25	0.25	[5]
C. dubliniensis	175	-	0.06	0.12	[5]
C. guilliermondii	33	-	1	1	[5]
C. kefyr	51	-	0.03	0.06	[5]
C. lusitanae	107	-	0.25	0.5	[5]
C. orthopsilosis	49	-	0.5	1	[5]
C. metapsilosis	25	-	0.12	0.5	[5]
C. pelliculosa	10	-	0.015	0.03	[5]

Experimental Protocols

The in vitro susceptibility data presented were generated following the reference method for broth dilution antifungal susceptibility testing of yeasts as described by the Clinical and

Laboratory Standards Institute (CLSI) in document M27, 4th Edition.^{[6][7]} This standardized protocol ensures reproducibility and comparability of data across different laboratories.

CLSI M27 Broth Microdilution Method

1. Preparation of Antifungal Agent:

- Rezafungin and comparator agents are prepared as stock solutions, typically in dimethyl sulfoxide (DMSO).
- Serial twofold dilutions are made according to the desired final concentration range.
- These dilutions are dispensed into 96-well microdilution plates.

2. Inoculum Preparation:

- Candida isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
- Colonies are selected and suspended in sterile saline.
- The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL.
- This suspension is further diluted in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.^[7]

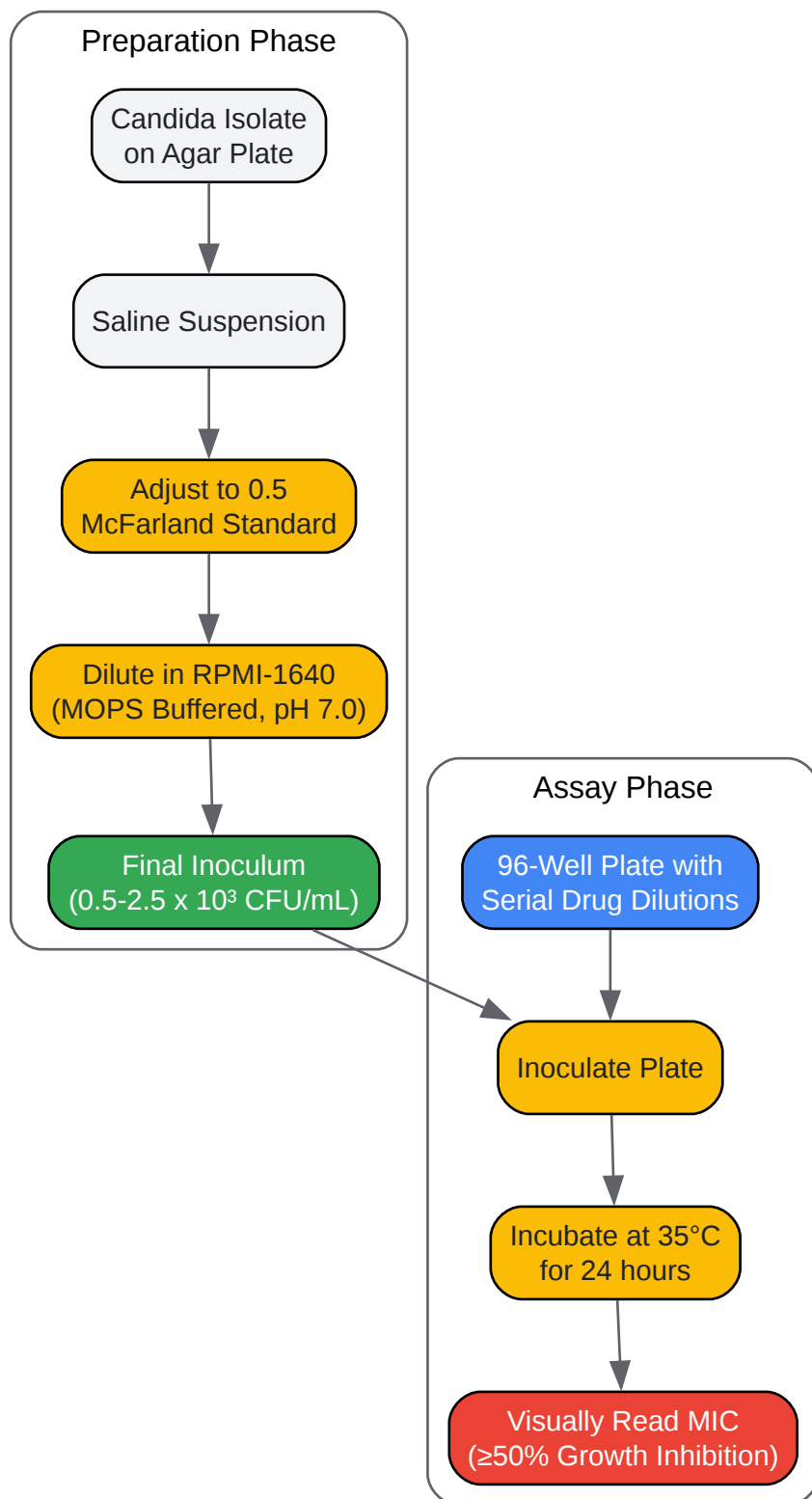
3. Incubation:

- The inoculated microdilution plates are incubated at 35°C.
- For Candida species, the incubation period is 24 hours.^[7]

4. Endpoint Determination (MIC Reading):

- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically $\geq 50\%$) compared to the growth in the drug-free control well.

- The endpoint is determined by visual inspection. A reading mirror can be used to facilitate the observation of the cell button at the bottom of the wells.



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